2-chloro-N-(9H-xanthen-9-yl)propanamide

Description

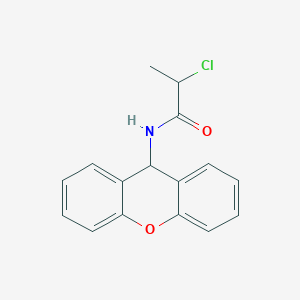

2-Chloro-N-(9H-xanthen-9-yl)propanamide (CAS: 7595-57-5) is a chloroacetamide derivative featuring a xanthene (dibenzo-γ-pyrone) scaffold linked to a propanamide group. The compound’s molecular formula is C₁₆H₁₂ClNO₂, with a molecular weight of 285.73 g/mol . Its structure includes a planar xanthene core, which confers aromatic stability, and a reactive 2-chloropropanamide side chain. This compound is primarily utilized in synthetic organic chemistry as an intermediate for designing bioactive molecules, such as α-thio-β-chloroacrylamides .

Properties

CAS No. |

7595-57-5 |

|---|---|

Molecular Formula |

C16H14ClNO2 |

Molecular Weight |

287.74 g/mol |

IUPAC Name |

2-chloro-N-(9H-xanthen-9-yl)propanamide |

InChI |

InChI=1S/C16H14ClNO2/c1-10(17)16(19)18-15-11-6-2-4-8-13(11)20-14-9-5-3-7-12(14)15/h2-10,15H,1H3,(H,18,19) |

InChI Key |

YSHUVGMUSZODDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9H-xanthen-9-yl)propanamide typically involves the reaction of 9H-xanthen-9-ylamine with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9H-xanthen-9-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The xanthone moiety can participate in redox reactions, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Scientific Research Applications

2-chloro-N-(9H-xanthen-9-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(9H-xanthen-9-yl)propanamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to apoptosis in cancer cells . Additionally, it may form hydrogen bonds and π-stacking interactions with topoisomerase II, inhibiting its activity and preventing DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Xanthene Scaffolds

N-(9H-Xanthen-9-yl)acetamide (CAS: 6333-85-3)

- Molecular Formula: C₁₅H₁₃NO₂

- Key Differences : Replaces the 2-chloropropanamide group with an acetamide moiety.

- Properties : Reduced steric hindrance and lower molecular weight (239.27 g/mol) compared to the target compound. Used in early-stage drug discovery due to its simpler structure .

2-(9-Oxoxanthen-2-yl)propionic Acid (CAS: 30087-33-3)

Chloroacetamide Derivatives with Heterocyclic Cores

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide (CAS: 928712-82-7)

- Molecular Formula : C₇H₉ClN₂OS

- Key Differences : Replaces the xanthene core with a 4-methylthiazole ring.

3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide (CAS: 893725-95-6)

Thiazine and Thioxanthene Analogues

N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide (Compound 9g)

- Molecular Formula : C₁₄H₁₇N₂OS

- Key Differences : Features a 1,3-thiazine ring instead of xanthene.

- Properties : Exhibits a distinct IR carbonyl stretch at 1731 cm⁻¹ and a molecular ion peak at m/z 261.1062 (HRMS). Demonstrated moderate anti-inflammatory activity in preliminary studies .

3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine Hydrochloride

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.